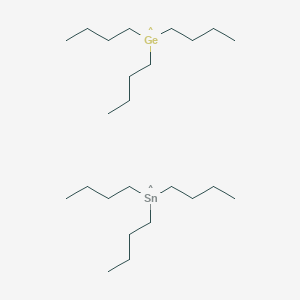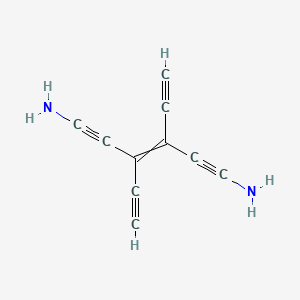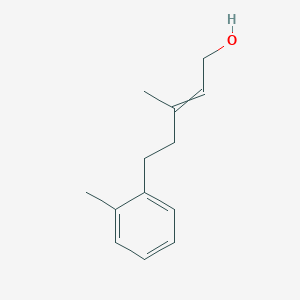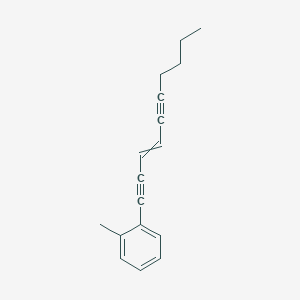
4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a nitro group, and a phenylethyl moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The nitro group can be introduced through nitration reactions, while the phenylethyl moiety is added via acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and pyrazole ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-N-(2-oxo-2-phenylethyl)benzamide: Shares a similar structure but with a benzamide moiety instead of a pyrazole ring.
4-Nitro-N-(2-oxo-2-phenylethyl)aniline: Similar but with an aniline group instead of a carboxamide.
Uniqueness
4-Nitro-N-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
825621-98-5 |
|---|---|
Fórmula molecular |
C12H10N4O4 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
4-nitro-N-phenacyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4O4/c17-10(8-4-2-1-3-5-8)7-13-12(18)11-9(16(19)20)6-14-15-11/h1-6H,7H2,(H,13,18)(H,14,15) |
Clave InChI |
IZKCMWITYPSOOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)


![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
